molecular formula C5H13NO B1277418 2-Amino-2-methylbutan-1-ol CAS No. 10196-30-2

2-Amino-2-methylbutan-1-ol

Cat. No.: B1277418
CAS No.: 10196-30-2
M. Wt: 103.16 g/mol
InChI Key: QHKGDMNPQAZMKD-UHFFFAOYSA-N
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Description

2-Amino-2-methylbutan-1-ol is an organic compound with the molecular formula C5H13NO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-butanol with ammonia in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methyl-2-butanone oxime. This method is preferred due to its high yield and cost-effectiveness. The reaction is carried out under controlled conditions to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-methylbutan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-methylbutan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom. This dual functionality makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

2-amino-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(2,6)4-7/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKGDMNPQAZMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436195
Record name 2-amino-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10196-30-2
Record name 2-amino-2-methylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-methylbutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research tell us about the stereochemistry of reactions involving 2-Amino-2-methylbutan-1-ol?

A: The research primarily investigates the stereochemical outcome of reactions involving derivatives of this compound, specifically focusing on the formation and rearrangement of the related carbonium ion. The deamination of (+)(R)-2-Amino-2-methylbutan-1-ol yielded (−)(R)-2-Methylbutanal with a significant degree of racemization (70%), indicating a partially stereospecific reaction mechanism. [] This suggests that the reaction doesn't proceed solely through a synchronous 1,2 hydride shift but likely involves unsymmetrically solvated carbonium ion intermediates. The research highlights the importance of considering stereochemical aspects when studying reactions involving this compound and its derivatives.

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